5,5-Diphenyl-D10-hydantoin
Overview
Description
Phenytoin-d10 is a deuterated form of phenytoin, an anticonvulsant drug widely used in the prevention and treatment of seizures. The deuterium atoms in Phenytoin-d10 replace the hydrogen atoms in the phenytoin molecule, making it useful as an internal standard in various analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) . This compound is particularly valuable in clinical toxicology, forensic analysis, and pharmaceutical research due to its stability and precision in quantification .
Mechanism of Action
Target of Action
The primary target of 5,5-Diphenyl-D10-hydantoin is the voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons and other excitable cells .
Mode of Action
This compound interacts with its targets by blocking the voltage-gated sodium channels . This blockade inhibits the rapid influx of sodium ions during the depolarization phase of an action potential, thereby reducing the neuron’s ability to generate a sustained series of action potentials . This results in a stabilization of the hyperexcitable neuronal membranes, suppression of repetitive neuronal firing, and reduction of the propagation of synaptic impulses .
Biochemical Pathways
By blocking the sodium channels, this compound affects the neuronal excitability and action potential propagation pathways . The downstream effects include a decrease in the frequency and spread of seizures .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of incidence of grand mal seizures . It appears to stabilize excitable membranes, possibly through effects on sodium, potassium, and calcium channels .
Biochemical Analysis
Biochemical Properties
5,5-Diphenyl-D10-hydantoin plays a significant role in biochemical reactions. It appears to stabilize excitable membranes, possibly through effects on sodium (Na+), potassium (K+), and calcium (Ca2+) channels . This stabilization can reduce the incidence of grand mal seizures .
Cellular Effects
The effects of this compound on cells are primarily related to its ability to stabilize excitable membranes . This stabilization can suppress abnormal brain activity associated with seizures, thereby influencing cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with Na+, K+, and Ca2+ channels . By stabilizing these channels, it can suppress abnormal brain activity and reduce the incidence of seizures .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenytoin-d10 can be synthesized through a multi-step process involving the deuteration of phenytoin. The general synthetic route includes the following steps:
Deuteration of Benzil: Benzil is treated with deuterium oxide (D2O) in the presence of a deuterium exchange catalyst to replace hydrogen atoms with deuterium.
Formation of Deuterated Urea: Urea is similarly treated with deuterium oxide to obtain deuterated urea.
Cyclization Reaction: The deuterated benzil and deuterated urea are then subjected to a cyclization reaction in the presence of a base such as potassium hydroxide (KOH) to form Phenytoin-d10.
Industrial Production Methods
In industrial settings, the production of Phenytoin-d10 involves the use of high-purity deuterium oxide and optimized reaction conditions to ensure maximum yield and purity. The process typically includes:
Refluxing: The reaction mixture is refluxed for several hours to ensure complete deuteration.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity Phenytoin-d10.
Chemical Reactions Analysis
Phenytoin-d10 undergoes various chemical reactions similar to its non-deuterated counterpart. Some of the key reactions include:
Oxidation: Phenytoin-d10 can be oxidized to form its corresponding N-oxide derivative. Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reduction of Phenytoin-d10 can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Substitution: Phenytoin-d10 can undergo nucleophilic substitution reactions, where the deuterium atoms are replaced by other nucleophiles.
Scientific Research Applications
Phenytoin-d10 has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Phenytoin-d10 is unique due to its deuterium labeling, which provides enhanced stability and precision in analytical applications. Similar compounds include:
Phenytoin: The non-deuterated form, widely used as an anticonvulsant.
Fosphenytoin: A prodrug of phenytoin, used for intravenous administration.
Carbamazepine: Another anticonvulsant with a similar mechanism of action but different chemical structure .
Phenytoin-d10 stands out due to its specific use as an internal standard in analytical methods, providing accurate and reliable quantification of phenytoin in various biological and environmental samples .
Properties
IUPAC Name |
5,5-bis(2,3,4,5,6-pentadeuteriophenyl)imidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,19)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOFVDLJLONNDW-LHNTUAQVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(=O)NC(=O)N2)C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65854-97-9 | |
Record name | 65854-97-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.